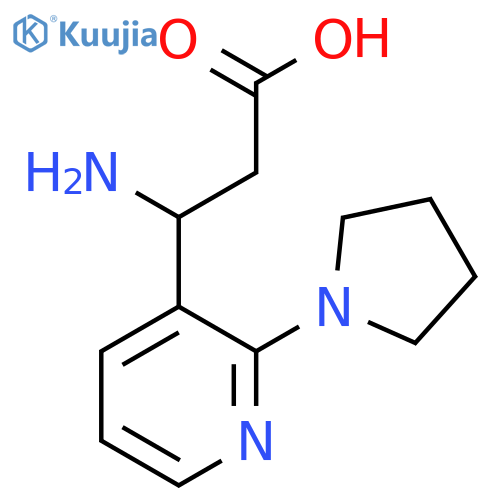Cas no 2229610-36-8 (3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid)

2229610-36-8 structure
商品名:3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid
3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid
- 3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid
- 2229610-36-8
- EN300-1835160
-
- インチ: 1S/C12H17N3O2/c13-10(8-11(16)17)9-4-3-5-14-12(9)15-6-1-2-7-15/h3-5,10H,1-2,6-8,13H2,(H,16,17)
- InChIKey: SYJMYRFCRPUZAC-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C1=CC=CN=C1N1CCCC1)N)=O
計算された属性
- せいみつぶんしりょう: 235.132076794g/mol
- どういたいしつりょう: 235.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.4Ų
- 疎水性パラメータ計算基準値(XlogP): -2.1
3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835160-5.0g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 5g |
$2981.0 | 2023-06-01 | ||
| Enamine | EN300-1835160-0.1g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 0.1g |
$904.0 | 2023-09-19 | ||
| Enamine | EN300-1835160-0.5g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 0.5g |
$987.0 | 2023-09-19 | ||
| Enamine | EN300-1835160-1g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 1g |
$1029.0 | 2023-09-19 | ||
| Enamine | EN300-1835160-10g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 10g |
$4421.0 | 2023-09-19 | ||
| Enamine | EN300-1835160-5g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 5g |
$2981.0 | 2023-09-19 | ||
| Enamine | EN300-1835160-2.5g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 2.5g |
$2014.0 | 2023-09-19 | ||
| Enamine | EN300-1835160-0.05g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 0.05g |
$864.0 | 2023-09-19 | ||
| Enamine | EN300-1835160-1.0g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 1g |
$1029.0 | 2023-06-01 | ||
| Enamine | EN300-1835160-0.25g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 0.25g |
$946.0 | 2023-09-19 |
3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
2229610-36-8 (3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid) 関連製品
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量